2-(methylaminomethyl)-1H-quinazolin-4-one;hydrochloride
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Overview
Description
2-(methylaminomethyl)-1H-quinazolin-4-one;hydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylaminomethyl)-1H-quinazolin-4-one;hydrochloride typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(methylaminomethyl)-1H-quinazolin-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(methylaminomethyl)-1H-quinazolin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylaminomethyl)-1H-quinazolin-4-one;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-1H-quinazolin-4-one
- 2-(dimethylaminomethyl)-1H-quinazolin-4-one
- 2-(ethylaminomethyl)-1H-quinazolin-4-one
Uniqueness
2-(methylaminomethyl)-1H-quinazolin-4-one;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
2-(methylaminomethyl)-1H-quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;/h2-5,11H,6H2,1H3,(H,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJUNGAGOKXFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=O)C2=CC=CC=C2N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=NC(=O)C2=CC=CC=C2N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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